Cortisone Acetate-d10
Description
Significance of Stable Isotope Labeling in Advanced Chemical and Biochemical Research
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to serve as tracers. symeres.comcreative-proteomics.commetsol.com This method is indispensable in advanced chemical and biochemical research for its ability to elucidate complex biological and chemical processes. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including studies in humans. metsol.comdiagnosticsworldnews.com
The core principle of this technique lies in the mass difference between the labeled and unlabeled compounds. Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between these variants, allowing researchers to track the fate of the labeled molecules within a complex system. diagnosticsworldnews.comnih.gov This capability is crucial for a variety of applications, including:
Metabolism Studies: Tracing the metabolic pathways of drugs, nutrients, and other biomolecules to understand their absorption, distribution, metabolism, and excretion (ADME). diagnosticsworldnews.com
Quantitative Analysis: Using labeled compounds as internal standards for highly accurate and precise quantification of target analytes in biological samples. symeres.com This is a gold standard for absolute quantitation in fields like lipidomics. diagnosticsworldnews.com
Mechanistic Studies: Investigating the mechanisms and kinetics of chemical reactions. symeres.com
Pathway Discovery: Identifying novel metabolites and metabolic pathways. nih.gov
The use of stable isotope-labeled compounds has become a foundational technique in metabolomics, proteomics, and drug development, enabling scientists to gain deeper insights into the dynamics of biological systems. diagnosticsworldnews.comnih.gov
Rationale for Deuterium Labeling in Steroid Analysis and Metabolism Studies
Deuterium (²H or D), a stable isotope of hydrogen, is frequently chosen for labeling steroids for several key reasons. The substitution of hydrogen with deuterium creates a heavier, stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference is central to its utility in research.
One major application is in quantitative analysis using mass spectrometry. Deuterated steroids, such as Cortisone (B1669442) Acetate-d10, are chemically identical to their non-labeled counterparts but have a higher mass. This property makes them ideal internal standards for isotope dilution mass spectrometry (IDMS), a method that allows for the precise quantification of endogenous steroid levels in complex biological matrices like plasma or urine.
Furthermore, deuterium labeling is a powerful tool for studying steroid metabolism. nih.gov The stronger C-D bond can lead to a "kinetic isotope effect," where the rate of a chemical reaction that involves breaking this bond is slowed down. symeres.comnih.gov By strategically placing deuterium atoms on the steroid molecule, researchers can investigate the specific sites of metabolic conversion by enzymes like the cytochrome P450 family. nih.gov This allows for the detailed mapping of metabolic pathways and the identification of various metabolic products. nih.gov Early research, dating back to 1949, recognized the potential of using deuterium-labeled steroids in conjunction with infrared spectrometry to conduct metabolic studies. nih.gov
Historical Context of Cortisone Acetate (B1210297) and its Role as a Parent Compound in Deuterated Synthesis Research
Cortisone acetate, a synthetic glucocorticoid, has a significant history in medicine and chemical synthesis. drugbank.comdrugs.com It is a steroid hormone used for its anti-inflammatory and immunosuppressant properties and as a replacement therapy in adrenocortical deficiency states. drugbank.comdrugs.comdrugs.com The chemical name for cortisone acetate is 4-pregnene-17α, 21-diol-3,11,20-trione 21-acetate. google.com
Beyond its therapeutic uses, cortisone acetate serves as a crucial starting material, or parent compound, in the synthesis of other steroids, including isotopically labeled versions. Research has demonstrated concise methods for preparing deuterium-labeled cortisone, such as [6,7-²H]cortisone, directly from commercially available cortisone acetate. nih.gov This process often involves creating a Δ(4,6)-dieneone intermediate from cortisone acetate, which can then be deuterated. nih.gov The availability of such deuterated cortisone compounds provides an essential tool for investigating the metabolism of cortisone in human tissues. nih.gov Its structure also makes it a key intermediate for the synthesis of other high-value steroid drugs, such as prednisone (B1679067) acetate, through biotransformation processes. nih.govresearchgate.net
Interactive Data Table: Properties of Cortisone Acetate-d10
| Property | Value |
|---|---|
| Chemical Formula | C₂₃H₂₀D₁₀O₆ |
| Molecular Weight | 412.54 g/mol |
| CAS Number (Unlabeled) | 50-04-4 |
| Synonyms | 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-Acetate-d10; Cortone Acetate-d10 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cortisone |
| Cortisone Acetate |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| [6,7-²H]cortisone |
| Prednisone Acetate |
| 11α-hydroxyprogesterone |
| Prednisone |
Properties
Molecular Formula |
C₂₃H₂₀D₁₀O₆ |
|---|---|
Molecular Weight |
412.54 |
Synonyms |
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-Acetate-d10; Cortone 21-Acetate-d10; 21-Acetoxy-17α-hydroxy-3,11,20-triketopregnene-4-d10; Cortone Acetate-d10; 21-Acetoxy-17α-hydroxypregn-4-ene-3,11,20-trione-d10; Irisone Acetate-d10; NSC 49420-d10; 4-P |
Origin of Product |
United States |
Synthetic Methodologies for Cortisone Acetate D10
Strategies for Deuterium (B1214612) Incorporation at Specific Stereochemical Positions
The introduction of ten deuterium atoms into the cortisone (B1669442) acetate (B1210297) molecule necessitates a combination of synthetic strategies, including the use of deuterated precursors and regioselective isotopic exchange reactions. A plausible and scientifically sound approach involves a series of chemical transformations starting from a readily available steroid precursor.
Precursor Selection and Chemical Transformations for Deuteration
A common starting material for the synthesis of deuterated corticosteroids is a commercially available steroid like cortisone or a related analogue. One established method for introducing deuterium at the C-6 and C-7 positions begins with cortisone acetate, which is first converted to a Δ(4,6)-dieneone intermediate. nih.gov However, direct deuteration of this intermediate has proven to be challenging. A more successful approach involves the initial hydrolysis of the side-chain ester, followed by derivatization to protect the side chain, for instance, as a bismethylenedioxy (BMD) derivative. This key intermediate is then amenable to deuteration. nih.gov
For the introduction of a larger number of deuterium atoms, a more comprehensive strategy is required, potentially starting from a precursor that allows for broader deuteration across the steroid's A-ring. For instance, prednisolone (B192156) or prednisone (B1679067) can be used as precursors for the synthesis of multi-deuterated tetrahydrocortisol (B1682764) and tetrahydrocortisone, respectively, by reductive deuteration. nih.gov This suggests that a similar strategy could be adapted for cortisone acetate.
A proposed synthetic pathway for Cortisone Acetate-d10 could commence with a suitable cortisone precursor that allows for sequential or combined deuteration steps. This may involve protecting certain functional groups to direct the deuteration to specific sites.
Regioselective and Stereoselective Deuteration Techniques
Achieving deuteration at specific stereochemical positions is paramount. Several techniques are employed to ensure regioselectivity and stereoselectivity:
Hydrogen-Deuterium (H/D) Exchange: This is a common method for introducing deuterium. Base-catalyzed H/D exchange can be used to replace protons alpha to carbonyl groups. For example, treating a protected cortisone intermediate with a deuterated base in a deuterated solvent (e.g., NaOD in MeOD) can facilitate deuterium exchange at positions adjacent to ketones. nih.gov The γ-hydrogens in α,β-unsaturated carbonyl systems, such as the one present in the A-ring of cortisone, are also susceptible to exchange through conjugation.
Reductive Deuteration: This technique involves the reduction of a double bond or a functional group using a deuterated reducing agent. For instance, the reduction of a double bond can be achieved using deuterium gas (D₂) in the presence of a catalyst like rhodium on alumina (B75360). nih.gov Sodium borodeuteride (NaBD₄) is another common reagent used for the reductive deuteration of carbonyl groups. nih.gov
A combination of these techniques is often necessary to achieve the desired level of deuteration. For example, to synthesize a multiply deuterated cortisol, a strategy involving both H/D exchange and reductive deuteration has been successfully employed. nih.gov
Methodologies for Multi-Deuterium Labeling on the Steroid Skeleton
To achieve a d10 labeling on cortisone acetate, a multi-step sequence combining various deuteration methods would be necessary. A hypothetical, yet scientifically plausible, synthetic scheme is outlined below, drawing from established methodologies for deuterating corticosteroids.
Proposed Synthetic Scheme for this compound:
| Step | Reaction | Reagents and Conditions | Deuterium Incorporation |
| 1 | Protection of the C-17 side chain of Cortisone | Formaldehyde, acid catalyst | - |
| 2 | Hydrogen-Deuterium Exchange | NaOD, MeOD | C-2, C-4, C-6 |
| 3 | Protection of the C-3 carbonyl | Semicarbazide | - |
| 4 | Reductive Deuteration of C-11 carbonyl | NaBD₄ | C-11 |
| 5 | Introduction of a double bond at C-1 | Selenium dioxide | - |
| 6 | Reductive Deuteration of the A-ring | D₂, Rh/Al₂O₃, CH₃COOD | C-1, C-2 |
| 7 | Deprotection of C-3 and C-17 | Acid hydrolysis | - |
| 8 | Acetylation of C-21 hydroxyl | Acetic anhydride (B1165640), pyridine | - |
| 9 | Deuteration of the Acetyl group | Deuterated acetic anhydride | C-2' (acetyl) |
This proposed pathway is a composite of established reactions in steroid chemistry and deuterium labeling. The initial protection of the side chain is crucial to prevent unwanted side reactions. nih.gov Subsequent H/D exchange reactions target the enolizable protons. The introduction and subsequent reductive deuteration of a double bond in the A-ring allows for the incorporation of additional deuterium atoms. nih.gov Finally, the use of deuterated acetic anhydride in the last step would introduce deuterium into the acetate group. The exact number and positions of incorporated deuterium atoms would need to be verified at each step using analytical techniques like mass spectrometry and NMR spectroscopy.
Isolation and Purification Techniques for Deuterated Cortisone Acetate Analogues
The isolation and purification of deuterated steroid analogues are critical to ensure the final product is free of unlabeled or partially labeled species and other impurities. The primary techniques employed are chromatographic methods.
Given the structural similarity between the deuterated and non-deuterated compounds, their chromatographic behavior is very similar. Therefore, high-resolution chromatographic techniques are essential for achieving good separation.
Common Purification Techniques:
| Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful tool for the purification of steroids. nih.gov Reverse-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to optimize the separation of the desired deuterated compound from closely related impurities. |
| Gas Chromatography (GC) | GC, often coupled with mass spectrometry (GC-MS), can be used for both purification and analysis of volatile steroid derivatives. nih.gov Prior to GC analysis, the steroid is typically derivatized to increase its volatility. |
| Column Chromatography | Traditional column chromatography using silica (B1680970) gel or alumina can be used for initial purification steps to remove major impurities. |
| Thin-Layer Chromatography (TLC) | TLC is primarily used for monitoring the progress of reactions and for preliminary separation of components in a mixture. |
The choice of purification method depends on the scale of the synthesis and the purity requirements of the final product. For research-scale production of a high-purity standard like this compound, preparative HPLC is often the method of choice for the final purification step.
Optimization of Synthetic Pathways for Research Scale Production
Optimizing the synthetic pathway for the research-scale production of this compound involves maximizing the yield and isotopic enrichment at each step while ensuring the process is efficient and reproducible.
Key areas for optimization include:
Reaction Conditions: This involves fine-tuning parameters such as temperature, reaction time, and the concentration of reagents. For H/D exchange reactions, the choice of base, solvent, and temperature can significantly impact the degree of deuterium incorporation. nih.gov
Catalyst Selection and Loading: In catalytic deuteration reactions, the choice of catalyst and its loading can affect the efficiency and selectivity of the reaction. For example, different palladium or rhodium catalysts can exhibit different activities.
Isotopic Purity of Reagents: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated reagents used (e.g., D₂O, NaBD₄, deuterated solvents). Using reagents with the highest possible isotopic purity is crucial.
Minimizing Back-Exchange: During workup and purification, there is a risk of back-exchange, where deuterium atoms are replaced by protons from the environment. Using deuterated solvents for extraction and minimizing exposure to protic solvents can help to mitigate this issue.
Research Findings on Optimization:
Advanced Analytical Characterization of Cortisone Acetate D10
Spectroscopic Analysis for Deuterium (B1214612) Location and Isotopic Purity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise location of deuterium atoms within a molecule. By comparing the ¹H NMR spectrum of Cortisone (B1669442) Acetate-d10 with that of its non-deuterated counterpart, the positions of deuterium substitution can be unequivocally assigned by observing the disappearance or significant reduction of proton signals.
Furthermore, ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing distinct signals for each deuterium environment in the molecule. sigmaaldrich.com The integration of these signals in the ²H NMR spectrum allows for the quantification of deuterium at each labeled position, confirming the isotopic distribution. sigmaaldrich.com For complex molecules like steroids, 2D NMR experiments such as COSY and HSQC can be employed to resolve overlapping signals and confirm assignments. mdpi.com The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides definitive evidence of successful and position-specific deuteration.
Table 1: Comparison of Expected ¹H NMR and ²H NMR Chemical Shifts for Cortisone Acetate-d10 Note: This table is illustrative, based on known spectra of corticosteroids and principles of NMR spectroscopy. Actual chemical shifts may vary based on solvent and experimental conditions.
| Position | Cortisone Acetate (B1210297) ¹H Chemical Shift (ppm) (Expected) | This compound ¹H NMR Signal | This compound ²H NMR Signal (Expected) |
| C-2 | ~6.25 | Absent/Reduced | Present |
| C-4 | ~5.98 | Absent/Reduced | Present |
| C-6α | ~2.40 | Absent/Reduced | Present |
| C-6β | ~2.30 | Absent/Reduced | Present |
| C-9 | ~1.50 | Absent/Reduced | Present |
| C-12α | ~2.10 | Absent/Reduced | Present |
| C-12β | ~1.80 | Absent/Reduced | Present |
| Acetate CH₃ | ~2.15 | Absent/Reduced | Present |
| C-18 CH₃ | ~0.65 | Present | Absent |
| C-19 CH₃ | ~1.40 | Present | Absent |
| C-21 CH₂ | ~4.70 | Present | Absent |
Mass Spectrometry (MS) Techniques for Isotopic Content and Mass Distribution Analysis
Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can determine the mass of the molecular ion with high accuracy, confirming the incorporation of ten deuterium atoms. almacgroup.comalmacgroup.com
The analysis of the isotopic cluster of the molecular ion allows for the determination of isotopic enrichment. almacgroup.com A pure, fully labeled this compound will exhibit a molecular ion peak at m/z corresponding to the addition of ten deuterium masses, with a significant reduction in the abundance of lower mass isotopologues (d0 through d9). The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing fragmentation patterns. chemguide.co.uk The fragmentation of deuterated compounds can yield valuable information about the location of the labels. nih.govacs.org For this compound, specific fragments will show a mass shift corresponding to the number of deuterium atoms they contain compared to the non-deuterated standard. researchgate.net
Table 2: Expected Mass-to-Charge (m/z) Ratios for Cortisone Acetate and this compound
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Ion (m/z) |
| Cortisone Acetate | C₂₃H₃₀O₆ | 402.2042 | 403.2115 |
| This compound | C₂₃H₂₀D₁₀O₆ | 412.2670 | 413.2743 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Deuterated Analogues
Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, results in predictable shifts in the vibrational frequencies of the molecule's functional groups. libretexts.org Specifically, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to their C-H counterparts due to the increased reduced mass. libretexts.org
Table 3: Predicted Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
| C-H Stretch (alkene/alkane) | 2850 - 3100 | 2100 - 2300 |
| C-H Bend (CH₂, CH₃) | 1350 - 1470 | ~950 - 1200 |
Chromatographic Purity Assessment and Identity Verification
Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring it is free from starting materials, synthetic byproducts, or other related impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from potential impurities. nih.govasean.orgresearchgate.net
Purity is determined by integrating the peak area of the main compound and any impurity peaks detected, usually by a UV detector set to the absorbance maximum of the corticosterone (B1669441) chromophore (around 242 nm). nih.gov The identity of the this compound peak is confirmed by comparing its retention time to that of a certified reference standard. The high resolving power of modern HPLC systems allows for the detection and quantification of impurities at very low levels.
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
While Cortisone Acetate itself has low volatility, Gas Chromatography (GC) can be employed for its analysis, often after a derivatization step to increase its volatility and thermal stability. gla.ac.uk Common derivatization procedures include forming trimethylsilyl (B98337) (TMS) ethers. mdpi.com GC, particularly when coupled with a mass spectrometer (GC-MS), is an extremely sensitive and specific technique for identifying and quantifying trace volatile or semi-volatile impurities. nih.govmdpi.com
The method can be used to detect residual solvents from the synthesis or trace byproducts that may not be resolved by HPLC. The retention time in the gas chromatogram serves to identify the compound, while the mass spectrum provides definitive structural confirmation. mdpi.com
Table 5: Representative GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 200°C, ramp to 320°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Structural Elucidation of Deuterated Cortisone Acetate Isomers
The definitive identification of the isomeric forms of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information regarding the molecular weight, fragmentation patterns, and the precise location of the deuterium labels within the molecular structure.
Mass Spectrometry for Isomer Differentiation
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of deuterated steroids. It not only confirms the incorporation of the deuterium atoms by providing an accurate mass measurement but can also help in distinguishing between isomers through detailed fragmentation analysis.
When subjected to tandem mass spectrometry (MS/MS), different isomers of this compound can yield unique fragmentation patterns. The positions of the deuterium atoms influence the stability of certain fragments, leading to variations in their relative abundances. For instance, deuteration on the acetyl group will result in a characteristic neutral loss that is shifted by the mass of the deuterium atoms compared to the non-deuterated standard.
A recent study on the differentiation of steroid regioisomers highlighted the utility of silver-cationized steroid analysis. This method produces distinctive and consistent fragmentation patterns, which could be instrumental in the annotation of this compound isomers at a regioisomeric level without the need for derivatization.
Illustrative Fragmentation Data for Hypothetical this compound Isomers
| Isomer Description | Precursor Ion (m/z) [M+H]+ | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Interpretation of Fragmentation |
| Deuteration on the acetyl group (d3) and other positions (d7) | 413.27 | 350.24 | 170.13 | Loss of deuterated acetic acid; fragmentation of the steroid backbone. |
| Deuteration on the A and B rings (d10) | 413.27 | 343.21 | 129.11 | Fragmentation pattern reflects deuteration on the core steroid structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
While mass spectrometry can suggest the location of deuterium atoms based on fragmentation, NMR spectroscopy provides unambiguous confirmation of their positions. Both ¹H (proton) and ¹³C (carbon) NMR are invaluable in this regard.
In ¹H NMR spectroscopy, the absence of signals at specific chemical shifts, where protons would normally appear in the non-deuterated Cortisone Acetate spectrum, directly indicates the sites of deuteration. Furthermore, the coupling patterns of neighboring protons are altered, providing additional structural information.
¹³C NMR spectroscopy is also highly informative. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a significant upfield shift in their resonance compared to the corresponding carbon in the non-deuterated compound.
Exemplary ¹H NMR Chemical Shift Comparison
| Proton Position | Cortisone Acetate (ppm) | This compound (Hypothetical Isomer 1) (ppm) | Interpretation |
| C21-H₂ | 4.65, 4.78 | Absent | Deuteration at the C21 position. |
| C4-H | 6.25 | 6.25 | No deuteration at the C4 position. |
| C18-H₃ | 0.65 | 0.65 | No deuteration at the C18 methyl group. |
Exemplary ¹³C NMR Chemical Shift and Multiplicity Comparison
| Carbon Position | Cortisone Acetate (ppm, Multiplicity) | This compound (Hypothetical Isomer 2) (ppm, Multiplicity) | Interpretation |
| C21 | 68.5, t | 67.8, quintet | Deuteration at the C21 position. |
| C6 | 32.1, t | 31.5, multiplet | Deuteration at or near the C6 position. |
| C11 | 208.5, s | 208.5, s | No deuteration at the C11 position. |
By integrating the data from these advanced analytical techniques, a comprehensive structural profile of this compound isomers can be achieved. This detailed characterization is crucial for ensuring the quality and reliability of this important deuterated standard in its various applications.
Applications of Cortisone Acetate D10 in Research Analytical Method Development
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the goal is to determine the concentration of a specific analyte within a complex biological matrix, such as plasma, urine, or tissue homogenates. The use of a stable isotope-labeled internal standard (SIL-IS), like Cortisone (B1669442) Acetate-d10, is considered the gold standard for compensating for variations that can occur during sample preparation and analysis. chromatographyonline.com
The accuracy and precision of a quantitative assay are paramount for reliable results. Cortisone Acetate-d10 enhances these parameters by co-eluting chromatographically with the unlabeled Cortisone Acetate (B1210297). This co-elution ensures that both the analyte and the internal standard experience similar conditions throughout the analytical process, from extraction to ionization and detection.
By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, any loss of analyte during sample processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is corrected for. chromatographyonline.com The final measurement is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratioing technique effectively cancels out variability, leading to significantly improved precision, often reflected in low coefficients of variation (CV%). uliege.beresearchgate.net Accuracy is also improved as the SIL-IS compensates for systematic errors that might otherwise bias the results. uliege.beresearchgate.net
Table 1: Representative Intra- and Inter-Assay Precision and Accuracy Data for a Steroid Assay Using a Deuterated Internal Standard
| Analyte Level | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) |
|---|---|---|---|
| Low QC | < 10% | < 10% | 95 - 108% |
| Medium QC | < 9% | < 9% | 96 - 105% |
| High QC | < 8% | < 8% | 97 - 103% |
This table presents typical validation data for LC-MS/MS methods quantifying steroids, demonstrating the high precision and accuracy achievable with stable isotope-labeled internal standards. Data synthesized from findings in similar steroid quantification studies. researchgate.netresearchgate.net
Biological matrices are inherently complex, containing numerous endogenous compounds like phospholipids, salts, and metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.com This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification. nih.govnih.gov
Because this compound is chemically and structurally almost identical to the unlabeled analyte, it is affected by matrix effects in a nearly identical manner. nih.gov When co-eluting compounds suppress the ionization of Cortisone Acetate, they will also suppress the ionization of this compound to the same degree. By calculating the peak area ratio, the impact of these matrix effects is effectively normalized, ensuring that the quantitative results remain reliable and accurate despite the complexity of the sample. chromatographyonline.comnih.gov
Development and Validation of Chromatographic-Mass Spectrometric Methods (LC-MS/MS, GC-MS)
This compound is integral to the development and validation of robust analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov These techniques offer high sensitivity and selectivity for steroid analysis. semanticscholar.orgnih.gov
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. During method development, this compound helps establish the stability and reproducibility of the entire analytical procedure. nih.govresearchgate.net Consistent recovery and response ratios of the analyte to the deuterated standard across different batches and minor adjustments (e.g., slight changes in mobile phase composition or column temperature) confirm the method's robustness. nih.gov This ensures consistent performance over the lifetime of the assay.
For GC-MS analysis, which often requires derivatization to improve the volatility and thermal stability of steroids, this compound is crucial. nih.govgla.ac.uk It undergoes the same derivatization reactions as the native compound, correcting for any variability or incompleteness in this critical step and thereby enhancing the reproducibility of the quantification. mdpi.com
In quantitative analysis, a calibration curve is constructed to relate the measured response to the concentration of the analyte. For methods employing this compound, the calibration curve is generated by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the fixed-concentration internal standard against the concentration of the analyte in the calibration standards. uliege.be
This approach typically yields a linear relationship over a wide concentration range. nih.govresearchgate.net The linearity of the calibration curve is a critical validation parameter, typically assessed by the coefficient of determination (r²), which should ideally be ≥0.99. researchgate.net The use of a deuterated internal standard helps to ensure the linearity and reliability of the curve, even at the lower limit of quantification (LLOQ), by correcting for any inconsistencies in instrument response or sample preparation. researchgate.neted.ac.uk
Table 2: Example of a Calibration Curve for a Steroid Analyzed by LC-MS/MS
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 0.5 (LLOQ) | 0.015 | 0.48 | 96.0 |
| 1.0 | 0.031 | 1.02 | 102.0 |
| 5.0 | 0.152 | 4.95 | 99.0 |
| 25.0 | 0.765 | 25.1 | 100.4 |
| 100.0 | 3.010 | 98.9 | 98.9 |
| 400.0 | 12.150 | 401.2 | 100.3 |
| 500.0 (ULOQ) | 15.210 | 502.5 | 100.5 |
This table illustrates typical data used to assess the linearity and accuracy of a calibration curve for a steroid assay using a stable isotope-labeled internal standard. The consistent accuracy across a wide dynamic range demonstrates the effectiveness of the internal standard. Data synthesized from similar published methods. nih.govresearchgate.net
Impurity Profiling and Degradation Product Analysis in Research Materials
This compound can also be utilized in studies aimed at identifying and quantifying impurities and degradation products in bulk Cortisone Acetate research materials. synthinkchemicals.com In forced degradation studies, a drug substance is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products. scirp.orgresearchgate.net
By spiking the sample with this compound, it can serve as a quantitative reference to measure the rate of degradation of the parent compound and the formation of its byproducts. utwente.nl Furthermore, if a suspected impurity is a structural isomer of Cortisone Acetate, the distinct mass of the deuterated standard helps to confirm the identity of the analyte peak in complex chromatograms. This is essential for ensuring the quality and stability of research-grade materials and for identifying potential process-related impurities or degradation pathways. mdpi.comsynzeal.com Common degradation products for corticosteroids can include oxidized forms (such as 17-keto steroids) or products resulting from side-chain cleavage. scirp.org
Identification and Quantification of Process-Related Impurities
In the manufacturing of active pharmaceutical ingredients (APIs) like Cortisone Acetate, several process-related impurities can be introduced. These may include starting materials, intermediates, by-products, or reagents from the synthetic route. synthinkchemicals.com Regulatory bodies require that these impurities are identified and quantified to ensure the safety and efficacy of the final drug product. synthinkchemicals.com
The development of robust analytical methods for impurity profiling is essential. This compound is instrumental in the isotope dilution LC-MS/MS methods designed for this purpose. In this approach, a known quantity of this compound is added to the sample containing the unlabeled Cortisone Acetate and its impurities at the beginning of the analytical process. lcms.cz
During analysis, the deuterated standard co-elutes with the unlabeled analyte but is distinguished by the mass spectrometer due to its higher mass. By comparing the detector response of the target impurity to that of the internal standard, analysts can achieve precise quantification. This technique effectively compensates for potential analyte loss during sample extraction or inconsistencies in instrument injection volume, and it mitigates the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte. scispace.comlcms.cz
Research Findings:
While specific studies detailing the use of this compound for impurity profiling of Cortisone Acetate are not prevalent in publicly available literature, the methodology is a standard and widely accepted practice in pharmaceutical analysis for steroids and other compounds. synnovis.co.uknih.govnih.gov Methods developed for other corticosteroids, such as cortisol and androstenedione, routinely employ their corresponding deuterated analogs for quantification in complex matrices. nih.govendocrine-abstracts.orgnih.gov
The types of process-related impurities that would be monitored in Cortisone Acetate production are typically structurally similar compounds. The table below illustrates the type of data generated from an LC-MS/MS method using this compound for the quantification of potential process-related impurities.
Table 1: Representative Data for Quantification of Process-Related Impurities in a Cortisone Acetate Batch Using an Isotope Dilution LC-MS/MS Method Instructions: Click on the column headers to sort the data.
| Impurity Name | Type | Retention Time (min) | Limit of Quantification (LOQ) (µg/g) | Amount Detected (µg/g) |
| Prednisone (B1679067) Acetate | Related Steroid | 5.8 | 0.5 | 2.1 |
| Hydrocortisone Acetate | Related Steroid | 6.2 | 0.5 | 1.5 |
| 21-Dehydrocortisone | Synthetic Intermediate | 7.1 | 0.8 | Not Detected |
| Cortisone | Precursor | 7.5 | 0.5 | 3.4 |
Note: The data presented in this table is hypothetical and serves to illustrate the application of the methodology.
Characterization of Degradation Pathways and By-products
To ensure the stability of a drug product throughout its shelf life, regulatory agencies require "forced degradation" or stress testing studies. synnovis.co.uk In these studies, the drug substance is subjected to harsh conditions—such as acidic and basic hydrolysis, oxidation, heat, and light—to deliberately induce degradation. synnovis.co.ukresearchgate.net The primary goals are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method capable of separating the intact drug from all its degradation products. researchgate.netnih.gov
This compound plays a crucial role in the analysis of samples from these stress studies. As the parent compound degrades, various by-products are formed. By using this compound as an internal standard in LC-MS/MS analysis, the remaining amount of the parent drug can be accurately quantified, and the formation of by-products can be tracked over time and under different stress conditions.
This accurate quantification is vital for establishing the kinetics of degradation and for creating a comprehensive "mass balance," which demonstrates that the decrease in the amount of the active drug is accounted for by the formation of degradation products. nih.gov The structural elucidation of these by-products is often achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Research Findings:
Forced degradation studies on corticosteroids like hydrocortisone have identified several key degradation pathways, including oxidation and dehydration. nih.gov Similar pathways are expected for Cortisone Acetate. The use of a deuterated internal standard like this compound ensures that the quantification of these newly formed, often low-level, degradants is reliable.
The following table provides a representative summary of findings from a forced degradation study of Cortisone Acetate, where this compound would be used for quantification in the analytical method.
Table 2: Representative Summary of Cortisone Acetate Forced Degradation Study Results Instructions: Click on the column headers to sort the data.
| Stress Condition | Duration | Degradation of Cortisone Acetate (%) | Major Degradation Products Identified |
| 0.1 M HCl, 60°C | 24 hours | 8.5 | Epimers, Dehydration products |
| 0.1 M NaOH, 25°C | 8 hours | 12.1 | Hydrolyzed side-chain products |
| 10% H₂O₂, 25°C | 24 hours | 15.3 | Oxidation products (e.g., 17-keto steroids) |
| 80°C Dry Heat | 48 hours | 4.2 | No significant degradation products formed |
| Photostability (ICH Q1B) | 1.2 million lux hours | 2.5 | Minor photolytic isomers |
Note: The data presented in this table is hypothetical and serves to illustrate the application of the methodology.
Investigation of Steroid Biotransformation and Metabolic Pathways Using Cortisone Acetate D10 As a Tracer
Methodologies for Studying In Vitro and In Vivo (Animal Model) Metabolism
The use of Cortisone (B1669442) Acetate-d10 in metabolic studies encompasses a range of methodologies designed to provide a comprehensive understanding of its biotransformation. These approaches are applicable to both controlled in vitro systems, such as isolated enzymes and cell cultures, and complex in vivo animal models that mimic human physiology.
Enzyme Kinetics and Reaction Mechanism Elucidation with Deuterated Substrates
The substitution of hydrogen with deuterium (B1214612) in Cortisone Acetate-d10 introduces a kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. This phenomenon is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can infer whether the breaking of a carbon-hydrogen bond is a rate-determining step in a particular metabolic transformation.
For instance, the conversion of cortisone to cortisol is catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD). By incubating this compound with purified 11β-HSD, the kinetic parameters can be determined and compared to those of unlabeled cortisone acetate (B1210297). A significant KIE would suggest that the hydride transfer at the C11 position is a critical step in the enzymatic reaction.
Table 1: Illustrative Enzyme Kinetic Data for 11β-HSD1 with Cortisone Acetate and this compound
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) |
| Cortisone Acetate | 2.5 | 150 | 7.5 | 3.0 x 106 |
| This compound | 2.6 | 100 | 5.0 | 1.9 x 106 |
Note: The data in this table is illustrative and intended to demonstrate the expected differences in kinetic parameters due to the kinetic isotope effect. Actual values would be determined experimentally.
Assessment of Metabolite Formation and Interconversion Rates
This compound allows for the precise quantification of metabolite formation and the rates of interconversion between different steroid species. Following administration of the deuterated tracer to an in vitro system (e.g., liver microsomes) or an animal model, samples are collected over time and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference between the deuterated parent compound and its metabolites enables their unambiguous identification and quantification, even in the presence of endogenous, non-labeled steroids.
This approach is particularly useful for studying the dynamic interplay between different metabolic pathways. For example, the conversion of this compound to deuterated cortisol, tetrahydrocortisone, and other downstream metabolites can be monitored simultaneously, providing a comprehensive picture of its metabolic fate.
Application in Studies of Steroidogenic Enzyme Activity and Inhibition
This compound is a valuable tool for assessing the activity of steroidogenic enzymes and for screening potential enzyme inhibitors. By incubating the deuterated substrate with a specific enzyme or a complex biological matrix, the rate of its conversion to a particular product can be measured as a direct indicator of enzyme activity.
Furthermore, the effect of potential inhibitors on this conversion can be quantified. For instance, to test a novel inhibitor of 11β-HSD1, the enzyme would be incubated with this compound in the presence and absence of the compound. A reduction in the formation of deuterated cortisol would indicate inhibitory activity. This method offers high sensitivity and specificity, as the deuterated product can be clearly distinguished from any endogenous cortisol present in the system.
Tracing Carbon and Hydrogen Flow in Steroid Biosynthesis and Catabolism Pathways
Stable isotope tracers like this compound provide a means to trace the flow of atoms through complex metabolic networks. While this specific molecule primarily traces the fate of the cortisone acetate backbone, the principles of isotopic labeling extend to tracing carbon and hydrogen flow in broader steroid biosynthesis and catabolism. For instance, by using precursors labeled with stable isotopes like ¹³C or ²H, researchers can follow the incorporation of these isotopes into downstream steroid products.
When this compound is metabolized, the deuterium atoms remain attached to the steroid core unless they are specifically removed or exchanged during an enzymatic reaction. By analyzing the isotopic composition of the resulting metabolites using mass spectrometry, it is possible to determine which hydrogen atoms have been retained or lost, providing insights into the stereochemistry and mechanisms of the enzymatic reactions involved.
Research into Hepatic and Extrahepatic Steroid Metabolism in Experimental Systems
In in vitro studies, this can be achieved by incubating this compound with tissue preparations from the liver and other organs (e.g., kidney, adipose tissue, brain) and comparing the resulting metabolite profiles. In animal models, the administration of this compound can be followed by the analysis of tissue samples to determine the distribution and biotransformation of the tracer in different organs. Such studies are crucial for understanding the tissue-specific regulation of steroid hormone activity and the potential for local modulation of glucocorticoid signaling.
Table 2: Illustrative Metabolite Profile of this compound in Hepatic and Extrahepatic Tissues (In Vitro)
| Metabolite | Liver Microsomes (% of total metabolites) | Kidney Homogenate (% of total metabolites) | Adipose Tissue Lysate (% of total metabolites) |
| Cortisol-d9 | 65 | 40 | 25 |
| Tetrahydrocortisone-d10 | 20 | 30 | 15 |
| Dihydrocortisone-d10 | 10 | 15 | 40 |
| Other Metabolites-d(x) | 5 | 15 | 20 |
Note: This table presents hypothetical data to illustrate the potential for tissue-specific differences in the metabolism of this compound. The exact metabolite distribution would need to be determined through experimental analysis.
Application of Cortisone Acetate D10 in Pharmacokinetic Research Methodologies
Design of Pharmacokinetic Studies in Preclinical Models Utilizing Stable Isotopes
The introduction of stable isotope-labeled compounds has refined the design of preclinical pharmacokinetic studies, enhancing efficiency and the quality of data. A key advantage is the ability to reduce inter-individual variability, which is a significant challenge in PK analysis. nih.gov By co-administering the deuterated (enriched) compound with the non-deuterated (non-enriched) formulation, researchers can use the deuterated compound as a covariate to "correct" the pharmacokinetic parameters of the non-enriched drug. nih.gov
This approach significantly reduces the required sample size for bioequivalence or bioavailability studies while maintaining high statistical power. nih.govresearchgate.net For instance, simulations have shown that for a highly variable drug, this method can decrease the required sample size by as much as 90%. nih.gov The strong correlation between the pharmacokinetic profiles of the enriched and non-enriched compounds allows for a marked reduction in the coefficient of variation (%CV), leading to more accurate and reliable data. researchgate.net This design is particularly valuable for studies investigating drug formulations that are qualitatively and quantitatively identical. nih.gov
Table 1: Impact of Stable Isotope Correction on Pharmacokinetic Variability (Hypothetical Data)
| Parameter | Standard PK Study (%CV) | Stable Isotope Co-administration (%CV) | Reduction in Variability |
| AUC (Area Under the Curve) | 45% | 7% | 84% |
| Cmax (Maximum Concentration) | 50% | 8% | 84% |
| Tmax (Time to Maximum Concentration) | 30% | 10% | 67% |
| Clearance | 48% | 9% | 81% |
Measurement of Absorption, Distribution, and Elimination Rates (Methodological Aspects)
Pharmacokinetics quantitatively describes the processes of absorption, distribution, metabolism, and elimination (ADME) of a drug. The use of deuterated compounds like Cortisone (B1669442) Acetate-d10 allows for precise measurement of these fundamental parameters. Following administration, the concentration of the labeled compound is measured in biological fluids (e.g., plasma, urine) over time to determine key PK characteristics such as bioavailability, volume of distribution, clearance, and elimination half-life. nih.gov
The substitution of hydrogen with deuterium (B1214612) atoms can subtly alter a molecule's metabolic profile, an effect known as the deuterium kinetic isotope effect (DKIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. nih.gov This can slow down the rate of metabolism, potentially leading to a longer plasma half-life and reduced clearance compared to the non-deuterated counterpart. nih.govresearchgate.net For example, studies with d9-methadone showed a significant reduction in clearance and a 5.7-fold increase in the area under the time-concentration curve compared to non-deuterated methadone. nih.gov This effect must be considered during data interpretation, but it is also the property that makes deuterated compounds valuable for improving the pharmacokinetic properties of certain drugs. nih.gov
The distribution of the drug can also be assessed. By measuring the concentration of Cortisone Acetate-d10 in various tissues, researchers can determine its distribution profile. Studies have shown that deuteration can sometimes alter tissue distribution, such as the transfer across the blood-brain barrier. nih.gov
Quantification of this compound and its Deuterated Metabolites in Research Samples
The gold standard for quantifying stable isotope-labeled compounds in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.comnih.gov This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of this compound and its deuterated metabolites in complex biological matrices like plasma, serum, and urine. uab.edurestek.com
In these bioanalytical methods, this compound often serves as an ideal internal standard (IS) for the quantification of unlabeled cortisone acetate (B1210297). acanthusresearch.com An IS is added to samples to correct for variations during sample preparation and analysis. crimsonpublishers.com Because a stable isotope-labeled IS is nearly identical to the analyte in its chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency), it can effectively compensate for matrix effects and procedural losses, leading to highly accurate and precise results. nih.govthermofisher.com
The analytical process typically involves several key steps:
Sample Preparation: This crucial step removes interfering substances from the biological matrix. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). uab.edusynnovis.co.uk
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often using a C18 or Biphenyl column, to separate the analytes from other components before they enter the mass spectrometer. restek.comsynnovis.co.uk
Mass Spectrometric Detection: The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, the instrument is set to monitor specific precursor and product ion transitions, a mode known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), which provides excellent specificity. nih.govsynnovis.co.uk
Table 2: Typical LC-MS/MS Parameters for Steroid Quantification
| Parameter | Typical Setting | Purpose |
| Chromatographic Column | C18 or Biphenyl (e.g., 50 x 2.1 mm, 2.6 µm) | Separation of steroids and isomers. |
| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water with modifiers (e.g., formic acid, ammonium fluoride) | Elution of analytes from the column. |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode | Generation of charged ions for MS detection. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection of specific parent/daughter ion transitions. |
| Internal Standard | Stable Isotope-Labeled (e.g., Cortisol-d4, Progesterone-d9) | Correction for matrix effects and analytical variability. |
Method Validation for Pharmacokinetic Parameter Determination
Before a bioanalytical method can be used to generate data for a pharmacokinetic study, it must undergo a rigorous validation process to ensure it is reliable and reproducible. creative-biolabs.comwisdomlib.org This process demonstrates that the analytical method is suitable for its intended purpose. nist.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide detailed guidelines for bioanalytical method validation. wisdomlib.org
The key parameters evaluated during method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. wisdomlib.org
Accuracy: The closeness of the determined value to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration. nih.govwisdomlib.org
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV). nih.govwisdomlib.org
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be continuous and reproducible, with a defined range. uab.edu
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. uab.edu
Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. wisdomlib.org
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for given time intervals, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. wisdomlib.org
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (based on FDA Guidance)
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Calibration Curve | Correlation coefficient (r²) should be ≥ 0.99. At least 75% of non-zero standards must meet accuracy and precision criteria. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under tested conditions. |
Cortisone Acetate D10 As a Certified Reference Material in Chemical Metrology
Importance of Certified Reference Materials for Analytical Quality Assurance
Certified Reference Materials are fundamental to analytical quality assurance, acting as a benchmark for assessing the performance of measurement methods and instruments. quality-pathshala.com They are 'controls' or standards used to verify the quality and metrological traceability of products, validate analytical measurement methods, or calibrate instruments. wikipedia.org The significance of CRMs in chemical testing laboratories stems from several key functions. quality-pathshala.com
CRMs provide a foundation for accuracy and traceability by having well-defined properties and certified values that are traceable to international measurement standards. quality-pathshala.com This allows laboratories to confirm the accuracy of their analytical methods, ensuring the reliability of their results. quality-pathshala.com According to ISO/IEC 17025, accredited laboratories are required to use CRMs whenever available to establish metrological traceability. r-biopharm.comeraqc.com
The use of CRMs is integral to various laboratory operations:
Method Validation and Calibration: CRMs are essential for validating analytical methods and calibrating instruments. quality-pathshala.comr-biopharm.com They help ensure that a method is robust and reliable. clearsynth.com
Quality Control: Incorporating CRMs into daily quality control procedures helps monitor the stability and performance of analytical methods over time. quality-pathshala.comr-biopharm.com
Proficiency Testing: CRMs are used in inter-laboratory comparisons and proficiency testing, which allows laboratories to benchmark their performance against others. quality-pathshala.comr-biopharm.com
Essentially, a CRM is a substance with a specific, defined characteristic that serves as a comparative value for analyses. r-biopharm.com For instance, in steroid analysis, a CRM would have a clearly defined concentration of the steroid, allowing for better evaluation of the analytical result. r-biopharm.com The certificate that accompanies a CRM provides detailed information about the material, including its certified value, associated uncertainty, and a statement of metrological traceability. wikipedia.orgcontrollab.com This high level of documentation and traceability helps laboratories reduce errors and risks. eraqc.com
Table 1: Key Functions of Certified Reference Materials (CRMs) in Analytical Laboratories
| Function | Description | Importance |
| Accuracy and Traceability | CRMs have certified property values traceable to international standards, serving as a benchmark for accuracy. quality-pathshala.comwikipedia.org | Ensures the reliability and credibility of test results. quality-pathshala.com |
| Method Validation | Used to confirm that an analytical method is suitable for its intended purpose. r-biopharm.comclearsynth.com | Guarantees that the analytical procedure is robust and dependable. clearsynth.com |
| Instrument Calibration | Employed to calibrate analytical instrumentation, reducing measurement errors. wikipedia.orgr-biopharm.comclearsynth.com | Essential for achieving precise and accurate measurements. clearsynth.com |
| Quality Control | Integrated into routine procedures to monitor the ongoing performance and stability of analytical methods. quality-pathshala.comcontrollab.com | Helps maintain high standards of analytical performance over time. quality-pathshala.com |
| Interlaboratory Comparisons | Facilitates proficiency testing to compare a laboratory's performance against other facilities. quality-pathshala.comr-biopharm.com | Identifies potential measurement biases and improves analytical capabilities. quality-pathshala.com |
Interlaboratory Comparisons and Standardization of Steroid Analysis Methods
The lack of standardization in steroid hormone assays has been a significant issue, leading to high variability in reported results between different laboratories. nih.gov This inconsistency can have serious implications, particularly in clinical diagnostics and epidemiological studies. nih.gov To address this, organizations like the Centers for Disease Control and Prevention (CDC) have launched programs to standardize hormone measurements. researchgate.netcdc.gov
A key component of standardization is the use of CRMs in interlaboratory comparison studies, also known as proficiency testing. quality-pathshala.com These studies involve multiple laboratories analyzing the same set of samples. The results help to assess the comparability and accuracy of different analytical methods and identify potential biases. quality-pathshala.comnih.gov For example, an interlaboratory comparison of five different LC-MS/MS methods for steroid analysis found generally good comparability but also unraveled issues such as previously unidentified biases and higher imprecision at lower concentrations. nih.gov Another study on glucocorticoid-related steroids highlighted that while inter-laboratory performance was reasonably good, there were still cases where imprecision and total error exceeded acceptable limits. researchgate.net
The goal of these efforts is to achieve harmonization, where different methods produce comparable results, which can improve the identification of abnormal results and minimize the need for additional testing. youtube.com The availability and use of common, high-quality reference materials and calibrators are crucial for improving interlaboratory agreement. nist.govresearchgate.net Mass spectrometry-based methods, particularly LC-MS/MS, are increasingly regarded as the gold standard for steroid analysis due to their enhanced sensitivity and specificity compared to traditional immunoassays. nih.govresearchgate.netresearchgate.net The development of reference measurement procedures by institutions like the National Institute of Standards and Technology (NIST) further supports the traceability and accuracy of these methods. nist.gov
Ultimately, the combination of CRMs like Cortisone (B1669442) Acetate-d10, reference measurement procedures, and robust interlaboratory comparison schemes is essential for the global standardization and harmonization of steroid analysis, ensuring that analytical results are reliable and comparable, regardless of where they are generated. nih.govyoutube.com
Future Research Trajectories and Innovations
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Steroids
The synthesis of deuterated steroids, such as Cortisone (B1669442) Acetate-d10, is a critical first step for its application in research. Future advancements in deuterium labeling are expected to focus on creating more complex and strategically labeled molecules with greater efficiency and precision.
Current methods for producing deuterated cortisone often involve multi-step processes starting from commercially available cortisone acetate (B1210297). nih.gov One established method involves the synthesis through a Δ(4,6)-dieneone intermediate. nih.gov However, direct deuteration of the dienone acetate has proven challenging, necessitating hydrolysis and derivatization to achieve the desired labeled product. nih.gov
Future research will likely concentrate on the development of novel catalytic methods that allow for more direct and selective deuterium incorporation into the steroid scaffold. This could involve the use of new transition metal catalysts or enzymatic approaches to achieve site-specific deuteration. Such advancements would not only streamline the synthesis of Cortisone Acetate-d10 but also open avenues for producing a wider variety of deuterated steroid isotopologues. These next-generation labeling techniques are expected to be more cost-effective and environmentally friendly. A recent innovative approach has demonstrated the use of an ultrasound-assisted microcontinuous process for the efficient and selective deuteration of various steroid hormones. nih.gov This method has shown high yields and excellent deuterium incorporation, offering a promising scalable and sustainable alternative to traditional batch syntheses. nih.gov
Table 1: Comparison of Current and Future Deuterium Labeling Technologies
| Feature | Current Methods | Future Innovations |
| Approach | Multi-step synthesis, often with protecting groups | Direct, site-selective catalytic or enzymatic methods |
| Efficiency | Can be time-consuming with moderate yields | Faster reaction times and higher yields |
| Selectivity | Can be challenging to achieve high regioselectivity | High degree of control over deuterium placement |
| Scalability | Can be difficult to scale up | More amenable to large-scale production |
| Environmental Impact | May involve hazardous reagents and solvents | Greener chemistry with reusable catalysts |
Integration with Multi-Omics Approaches in Systems Biology Research
The era of systems biology demands a holistic understanding of biological processes, integrating data from various "omics" fields. This compound is well-positioned to be a key tool in these integrative studies, particularly in the fields of metabolomics and proteomics, to unravel the complex mechanisms of corticosteroid action.
Multi-omics studies are increasingly being used to investigate the variable responses of individuals to corticosteroids. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers aim to identify biomarkers that can predict a patient's response to treatment. mdpi.com The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based omics platforms.
In future multi-omics research, this compound will likely be used as an internal standard for quantitative metabolomics studies to precisely measure the levels of cortisone and its metabolites in biological samples. This will enable a more accurate assessment of how genetic variations influence the pharmacokinetics and pharmacodynamics of corticosteroids. Furthermore, its use can be extended to "fluxomics," a branch of metabolomics that traces the metabolic fate of a compound through a biological system. By administering this compound and tracking the appearance of its deuterated metabolites, researchers can gain a dynamic understanding of steroid metabolism pathways in health and disease. This approach will be invaluable for elucidating the off-target effects of corticosteroids and for developing more personalized therapeutic strategies.
Development of Novel Analytical Platforms for Deuterated Steroid Analysis
The accurate and sensitive detection of deuterated steroids is paramount to their utility in research. Ongoing advancements in analytical instrumentation are continuously pushing the boundaries of detection, enabling researchers to analyze smaller sample volumes with greater precision.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of steroids. nih.govresearchgate.net Recent developments in ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS) have significantly improved the sensitivity and resolution of steroid analysis. researchgate.net
Future analytical platforms will likely focus on further enhancing the sensitivity and specificity of deuterated steroid detection. Innovations such as high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) will offer greater capabilities to differentiate between closely related steroid isomers and isotopologues. Additionally, the development of novel sample preparation techniques, such as automated solid-phase extraction (SPE) and microextraction methods, will improve the efficiency and reproducibility of sample analysis from complex biological matrices. ugent.be The application of these advanced analytical platforms will be critical for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analysis where the precise quantification of exogenous and endogenous steroids is essential.
Expanding the Scope of Mechanistic Biological Research Utilizing this compound
This compound serves as a powerful tool for dissecting the intricate molecular mechanisms underlying the biological actions of corticosteroids. By enabling the precise tracing and quantification of cortisone, this deuterated analog allows researchers to move beyond correlational studies to establish causal relationships.
A key area of mechanistic research involves understanding the enzymatic conversion of cortisone to its active form, cortisol, by 11β-hydroxysteroid dehydrogenase (11β-HSD). The use of deuterated cortisol has already been instrumental in studying the reverse reaction, the dehydrogenation of cortisol to cortisone. nih.gov Similarly, this compound can be employed to investigate the forward reaction, providing a detailed understanding of the kinetics and regulation of this critical activation step in various tissues.
Future mechanistic studies will likely leverage this compound to explore the tissue-specific metabolism of cortisone and its impact on glucocorticoid receptor activation. By combining its use with advanced imaging techniques, such as mass spectrometry imaging (MSI), it may become possible to visualize the distribution of cortisone and its metabolites within tissues at a cellular level. This will provide unprecedented insights into how local steroid metabolism influences cellular responses and contributes to both the therapeutic and adverse effects of corticosteroids. Such studies will be crucial for the development of next-generation corticosteroids with improved tissue selectivity and reduced side effects.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Cortisone Acetate-d10 in biological matrices?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key parameters include chromatographic separation using reverse-phase columns and monitoring transitions specific to this compound (e.g., m/z transitions for precursor and product ions). Method validation should include linearity, precision, and recovery rates, as outlined in guidelines for analytical reproducibility .
Q. How should researchers prepare and store this compound standard solutions to ensure stability?
- Methodological Answer : Prepare stock solutions in anhydrous solvents (e.g., methanol or acetonitrile) to minimize hydrolysis. Store aliquots at -80°C in amber vials to prevent photodegradation and isotopic exchange. Regular stability testing under varying pH and temperature conditions is critical, as described in environmental analysis protocols for deuterated standards .
Q. What are the critical parameters to validate when developing a new assay for this compound?
- Methodological Answer : Essential validation parameters include:
- Selectivity : Ensure no cross-reactivity with endogenous cortisone or cortisol.
- Limit of Quantification (LOQ) : Establish using signal-to-noise ratios ≥10.
- Matrix Effects : Evaluate ion suppression/enhancement in biological matrices (e.g., plasma, hair) via post-column infusion studies.
Refer to analytical chemistry guidelines for detailed validation frameworks .
Advanced Research Questions
Q. How can researchers account for isotopic interference when using deuterated internal standards like this compound in mass spectrometry?
- Methodological Answer : Isotopic interference can arise from natural abundance of heavier isotopes (e.g., ¹³C or ¹⁵N). To mitigate this:
- Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters.
- Apply mathematical correction algorithms (e.g., isotopic pattern deconvolution) during data processing.
- Validate interference thresholds via spike-and-recovery experiments in analyte-free matrices .
Q. What statistical approaches are appropriate for analyzing associations between this compound levels and clinical outcomes in cohort studies?
- Methodological Answer : Multivariate logistic regression models (e.g., Model B in ) should adjust for classical confounders such as age, BMI, and cardiovascular risk factors. Sensitivity analyses, including stratification by age groups (e.g., <60 vs. ≥60 years), can reveal subgroup-specific associations. Odds ratios (ORs) with 95% confidence intervals should be reported, and interaction terms (e.g., cortisone*age) tested for significance .
Q. How can researchers optimize reaction conditions for synthesizing this compound with high isotopic purity?
- Methodological Answer :
- Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated acetic anhydride) under anhydrous conditions.
- Isotopic Purity Assessment : Validate via NMR (e.g., ²H-NMR) or high-resolution mass spectrometry.
- Scale-Up Protocols : Follow literature precedents for analogous deuterated steroids and document deviations in reaction parameters (e.g., temperature, catalyst loading) .
Q. In longitudinal studies, how should researchers adjust for confounding variables when measuring this compound as a biomarker?
- Methodological Answer : Employ mixed-effects models to account for intra-individual variability. Covariates such as time-dependent changes in medication use, stress exposure, and diurnal rhythm should be included. Sensitivity analyses (e.g., excluding participants with past CVD) can strengthen causal inference, as demonstrated in cohort studies analyzing hair cortisone levels .
Methodological Best Practices
Q. What are the best practices for documenting the use of this compound in experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify lot numbers, purity grades, and storage conditions of standards.
- Instrument Settings : Document LC-MS/MS parameters (e.g., collision energy, dwell time).
- Data Transparency : Publish raw datasets and analysis scripts as supplementary materials.
Adhere to reporting standards for analytical chemistry and clinical research .
Tables for Reference
Table 1: Key Parameters for LC-MS/MS Analysis of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 reverse-phase (2.1 × 50 mm, 1.7 µm) | |
| Ionization Mode | Electrospray (ESI+) | |
| Transition (m/z) | 403.2 → 327.1 (quantifier) | |
| LOQ | 0.5 pg/mg (hair matrix) |
Table 2: Common Confounders in this compound Biomarker Studies
| Confounder | Adjustment Method | Reference |
|---|---|---|
| Age | Stratification or interaction terms | |
| BMI | Multivariate regression | |
| Diurnal Variation | Time-matched sampling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
